molecular formula C11H9ClN2O B1401200 4-Pyridazinemethanol, 3-chloro-6-phenyl- CAS No. 221195-99-9

4-Pyridazinemethanol, 3-chloro-6-phenyl-

Cat. No.: B1401200
CAS No.: 221195-99-9
M. Wt: 220.65 g/mol
InChI Key: JRGDUAKJLRQAJP-UHFFFAOYSA-N
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Description

4-Pyridazinemethanol, 3-chloro-6-phenyl- is a pyridazine derivative with a chlorine atom at position 3, a phenyl group at position 6, and a hydroxymethyl (-CH$_2$OH) group at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity properties.

Properties

IUPAC Name

(3-chloro-6-phenylpyridazin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-9(7-15)6-10(13-14-11)8-4-2-1-3-5-8/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDUAKJLRQAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridazinemethanol, 3-chloro-6-phenyl- typically involves the reaction of mucochloric acid with benzene under mild conditions. This method allows for the preparation of novel pyridazine derivatives from easily accessible starting materials . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridazinemethanol, 3-chloro-6-phenyl- undergoes various types of chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, hydrogen-substituted derivatives, and various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridazinemethanol, 3-chloro-6-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyridazinemethanol, 3-chloro-6-phenyl- involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 4-Pyridazinemethanol, 3-chloro-6-phenyl- and related pyridazine/triazine derivatives are critical to their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications References
4-Pyridazinemethanol, 3-chloro-6-phenyl- - Cl (position 3)
- C$6$H$5$ (position 6)
- CH$_2$OH (position 4)
C${11}$H$9$ClN$_2$O High polarity due to -CH$_2$OH; potential solubility in polar solvents. Likely bioactive due to pyridazine core. Inferred
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine - Cl (position 3)
- 4-CF$3$-C$6$H$_4$ (position 6)
C${11}$H$7$ClF$3$N$2$ Electron-withdrawing CF$_3$ enhances stability; used in agrochemicals .
3-Chloro-6-methyl-4-phenylpyridazine - Cl (position 3)
- CH$3$ (position 6)
- C$
6$H$_5$ (position 4)
C${11}$H${10}$ClN$_2$ Methyl group increases lipophilicity; potential pesticide intermediate .
3-Chloro-6-phenyl-1,2,4-triazine - Cl (position 3)
- C$6$H$5$ (position 6)
C$9$H$5$ClN$_4$ Triazine core (3 N atoms) increases electron deficiency; used in coordination chemistry .
3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine - Cl (position 3)
- Hydrazinyl-phenylethylidene (position 6)
C${13}$H${11}$ClN$_4$ Hydrazine moiety enables metal chelation; studied for ligand design .

Key Observations:

Substituent Effects :

  • The hydroxymethyl group in the target compound increases polarity compared to analogs with methyl (e.g., 3-chloro-6-methyl-4-phenylpyridazine) or trifluoromethyl groups. This may enhance solubility in aqueous media, favoring pharmaceutical applications .
  • Electron-withdrawing groups (e.g., CF$_3$ in 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine) improve chemical stability and are common in agrochemicals .

Heterocycle Core Differences :

  • Pyridazine vs. Triazine : The triazine derivative () has a more electron-deficient core due to three nitrogen atoms, making it reactive in nucleophilic substitution reactions. Pyridazines, with two adjacent nitrogens, exhibit distinct electronic profiles suitable for hydrogen bonding .

Synthetic Routes :

  • Chloro-pyridazines (e.g., 3-chloro-6-substituted derivatives) are often synthesized via nucleophilic displacement reactions. For example, 3-chloro-6-phenylpyridazine intermediates can react with alcohols or amines to introduce functional groups like -CH$_2$OH .

Biological Relevance :

  • Piperazine-substituted pyridazines () show affinity for neurological targets, while hydrazine derivatives () are explored as ligands or antitumor agents. The target compound’s hydroxymethyl group may enable interactions with enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyridazinemethanol, 3-chloro-6-phenyl-
Reactant of Route 2
4-Pyridazinemethanol, 3-chloro-6-phenyl-

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